An In-depth Technical Guide to 6-Benzylpyrimidin-4-ol: Structure, Properties, and Applications
An In-depth Technical Guide to 6-Benzylpyrimidin-4-ol: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 6-Benzylpyrimidin-4-ol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. Drawing upon established principles of organic chemistry and medicinal chemistry, this document delves into the molecule's structural characteristics, chemical properties, plausible synthetic routes, and its potential as a scaffold in the design of novel therapeutic agents.
Molecular Identity and Physicochemical Properties
6-Benzylpyrimidin-4-ol is a derivative of pyrimidine, a fundamental heterocyclic aromatic compound. The structure features a benzyl group substituted at the 6th position and a hydroxyl group at the 4th position of the pyrimidine ring.
Chemical Structure and Identification
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IUPAC Name: 6-benzylpyrimidin-4-ol
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Molecular Formula: C₁₁H₁₀N₂O
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Molecular Weight: 186.21 g/mol
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Canonical SMILES: C1=CC=C(C=C1)CC2=CC(=O)N=C=N2
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InChI Key: (Inferred) Based on the structure, a unique InChI key can be generated.
The structural representation of 6-Benzylpyrimidin-4-ol is depicted below:
Caption: Keto-enol tautomerism of 6-benzylpyrimidin-4-ol.
For the remainder of this guide, the compound will be referred to as 6-Benzylpyrimidin-4-ol, with the understanding that it primarily exists as its pyrimidone tautomer under standard conditions.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Melting Point | Likely a solid with a relatively high melting point (>150 °C) | The planar, aromatic structure and potential for intermolecular hydrogen bonding in the solid state would contribute to a high melting point. For comparison, 5-(benzyloxy)pyrimidin-4-ol has a reported storage temperature of "sealed in dry, room temperature," suggesting it is a stable solid. [2] |
| Boiling Point | High, likely >300 °C | The presence of polar functional groups and a relatively high molecular weight would lead to a high boiling point. A substituted derivative, 6-(4-Methoxy-benzyl)-6H-pyrrolo[3,4-d]pyrimidin-4-ol, has a predicted boiling point of 455.164±48.00 °C. [3] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, hot ethanol). | The polar pyrimidone core would impart some water solubility, but the nonpolar benzyl group would limit it. Solubility is expected to increase in organic solvents capable of hydrogen bonding. |
| pKa | Weakly acidic | The N-H proton of the pyrimidone tautomer is weakly acidic. The pKa of a related compound, 6-(4-Methoxy-benzyl)-6H-pyrrolo[3,4-d]pyrimidin-4-ol, is predicted to be 2.637±0.20. [3] |
Synthesis and Chemical Reactivity
The synthesis of 6-substituted pyrimidin-4-ols is a well-established area of heterocyclic chemistry. The most common and direct approach involves the cyclocondensation of a β-ketoester with an amidine or a related nitrogen-containing species.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of 6-Benzylpyrimidin-4-ol points to two key starting materials: a β-ketoester bearing the benzyl group and a simple source of the N-C-N unit, such as formamide or urea.
Caption: Retrosynthetic analysis of 6-Benzylpyrimidin-4-ol.
Proposed Synthetic Protocol: Base-Catalyzed Cyclocondensation
This protocol is adapted from the general synthesis of 6-propylpyrimidin-4-ol from ethyl 3-oxohexanoate and provides a robust framework for the synthesis of the title compound. [4] Reaction Scheme:
Materials:
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Ethyl 4-phenyl-3-oxobutanoate
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Urea
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Sodium ethoxide (or sodium metal in absolute ethanol)
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Absolute Ethanol
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Hydrochloric acid (concentrated)
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Deionized water
Step-by-Step Procedure:
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Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.
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Addition of Reactants: To the freshly prepared sodium ethoxide solution, add a solution of ethyl 4-phenyl-3-oxobutanoate in absolute ethanol dropwise. Subsequently, add a stoichiometric amount of urea.
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Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7. This will precipitate the product.
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Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold deionized water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Causality Behind Experimental Choices:
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Base Catalyst: The sodium ethoxide deprotonates the active methylene group of the β-ketoester and a nitrogen atom of urea, facilitating the nucleophilic attack and subsequent cyclization.
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Absolute Ethanol: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the ester and the sodium ethoxide.
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Acidic Work-up: Neutralization of the reaction mixture is necessary to protonate the pyrimidinolate salt formed during the reaction, leading to the precipitation of the final product.
Expected Chemical Reactivity
The 6-Benzylpyrimidin-4-ol scaffold offers several sites for further chemical modification, making it a versatile building block in medicinal chemistry.
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N-Alkylation/Acylation: The nitrogen atoms in the pyrimidine ring can be alkylated or acylated under appropriate conditions.
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Electrophilic Aromatic Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the phenyl ring.
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Conversion of the Hydroxyl Group: The hydroxyl group of the pyrimidinol tautomer can be converted to other functional groups, such as halides, which can then be used in cross-coupling reactions to introduce further diversity.
Potential Applications in Drug Discovery and Development
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of clinically used drugs. [5][6][7]Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. [8][9]
Rationale for Biological Activity
The biological activity of pyrimidine derivatives often stems from their ability to mimic endogenous nucleobases (thymine, cytosine, and uracil), thereby interacting with enzymes and receptors involved in nucleic acid synthesis and other critical cellular processes. [7][10]The presence of hydrogen bond donors and acceptors, along with the aromatic nature of the ring system, allows for diverse interactions with biological targets.
Potential Therapeutic Areas for 6-Benzylpyrimidin-4-ol Derivatives
Given the established biological activities of the pyrimidine core, derivatives of 6-Benzylpyrimidin-4-ol could be explored for a variety of therapeutic applications:
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Anticancer Agents: Many pyrimidine-based compounds exhibit anticancer activity by inhibiting kinases or other enzymes involved in cell proliferation. [8]* Antimicrobial Agents: The pyrimidine scaffold is present in several antibacterial and antifungal drugs. [9]* Anti-inflammatory Drugs: Certain pyrimidine derivatives have shown promise as anti-inflammatory agents. [6]* Central Nervous System (CNS) Disorders: The pyrimidine nucleus is also found in drugs targeting the CNS. [6] The benzyl group of 6-Benzylpyrimidin-4-ol provides a lipophilic handle that can be crucial for cell membrane permeability and interaction with hydrophobic pockets in target proteins. Further derivatization of both the pyrimidine ring and the benzyl group can lead to the optimization of potency, selectivity, and pharmacokinetic properties.
Safety and Handling
While specific toxicity data for 6-Benzylpyrimidin-4-ol is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for a related compound, 5-(benzyloxy)pyrimidin-4-ol, the following GHS hazard statements may be applicable: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [2] Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
6-Benzylpyrimidin-4-ol is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the diverse biological activities associated with the pyrimidine scaffold, makes it an attractive target for further investigation. Future research should focus on the synthesis and biological evaluation of a library of 6-Benzylpyrimidin-4-ol derivatives to explore their therapeutic potential across various disease areas.
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